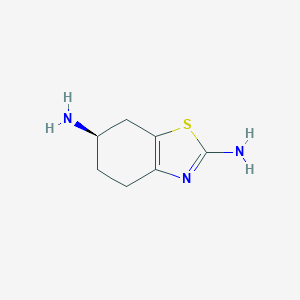

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Description

Properties

IUPAC Name |

(6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRYZHHKWSHHFT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587748 | |

| Record name | (6R)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106092-11-9 | |

| Record name | (6R)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Chiral Intermediates in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the emphasis on stereochemistry is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, and enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. It is in this context that chiral intermediates, such as (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine, assume a role of critical importance. This guide provides a comprehensive technical overview of this pivotal molecule, offering insights into its chemical properties, synthesis, and analytical characterization, with a particular focus on its role as a precursor to potent therapeutic agents. As a senior application scientist, my objective is to not only present established protocols but also to elucidate the underlying scientific principles that govern the synthesis and handling of this essential chiral building block.

Physicochemical Properties and Structural Elucidation

This compound, a chiral bicyclic compound, presents as a white to off-white crystalline powder. A thorough understanding of its fundamental chemical and physical properties is essential for its effective utilization in synthesis and for ensuring the quality of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃S | [1][2] |

| Molecular Weight | 169.25 g/mol | [1][2] |

| CAS Number | 106092-11-9 | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 228-230 °C | [3] |

| Boiling Point (Predicted) | 359.0 ± 42.0 °C at 760 mmHg | [3] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | [3] |

Structural Features and Stereochemistry:

The molecule features a tetrahydrobenzothiazole core with amino groups at the 2 and 6 positions. The stereocenter at the 6-position of the tetrahydro ring dictates the (R) configuration, which is crucial for the desired biological activity of its downstream products.[3] The 2-amino group is part of the thiazole ring, a heterocyclic moiety known for its diverse biological activities, while the 6-amino group is attached to the chiral carbon in the saturated cyclohexane ring.

The Synthetic Pathway: From Racemate to Enantiopure Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemical purity. The most common industrial approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

The synthesis of the racemic compound is typically achieved through a Hantzsch-type thiazole synthesis.[4] The general workflow is as follows:

Figure 2: Chiral resolution workflow using D-(-)-tartaric acid.

Experimental Protocol: Chiral Resolution with D-(-)-Tartaric Acid

-

Dissolution: Dissolve the racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable hot solvent, such as a mixture of water and methanol.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same hot solvent system. Add the tartaric acid solution to the diamine solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, the [(R)-diamine][D-tartrate] salt.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities. The enantiomeric excess of the salt can be improved by recrystallization.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH) to precipitate the free (R)-diamine.

-

Final Purification: Filter the solid, wash with water, and dry to obtain the enantiomerically pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and chiral analysis.

-

Purity Analysis (Reversed-Phase HPLC): A standard reversed-phase HPLC method using a C18 column can be employed to determine the chemical purity of the compound and to quantify any process-related impurities.

-

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating the enantiomers of aminobenzothiazoles. [5]A typical mobile phase for such separations would be a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. [5]The method should be validated to accurately quantify the (S)-enantiomer in the presence of the desired (R)-enantiomer.

Spectroscopic Methods

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 170.07.

In-Process Controls

For drug development professionals, in-process controls (IPCs) are crucial for ensuring the consistency and quality of each batch. Key IPCs for the synthesis of this compound include:

-

Monitoring Reaction Completion: Techniques like Thin Layer Chromatography (TLC) or HPLC can be used to monitor the progress of each synthetic step and ensure the complete consumption of starting materials.

-

Enantiomeric Purity Check after Resolution: Chiral HPLC should be used to determine the enantiomeric excess (e.e.) of the isolated diastereomeric salt and the final free amine. This is a critical quality attribute.

-

Residual Solvent Analysis: Gas Chromatography (GC) can be used to quantify the levels of residual solvents in the final product to ensure they are within acceptable limits.

Chemical Reactivity and Handling

Reactivity of the Amino Groups

The molecule possesses two amino groups with different chemical environments, leading to differential reactivity. The 2-amino group, being part of the electron-rich thiazole ring, is generally less nucleophilic than the 6-amino group, which is a primary amine on a saturated ring. This difference in reactivity is exploited in the subsequent synthesis of pramipexole, where selective N-alkylation of the 6-amino group is desired. [6]Reaction conditions can be optimized to favor the alkylation of the more nucleophilic 6-amino group.

Safety and Handling

This compound is classified as an irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Application in Drug Development: The Gateway to Pramipexole

The primary and most significant application of this compound is as a key starting material for the synthesis of (R)-Pramipexole. [3]Pramipexole is a potent dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. [4]The (R)-enantiomer of pramipexole is the biologically active form, highlighting the critical importance of using the enantiomerically pure (R)-diamine intermediate in its synthesis.

The synthesis of (R)-Pramipexole from the (R)-diamine intermediate typically involves the selective N-propylation of the 6-amino group.

Figure 3: Synthesis of (R)-Pramipexole.

The stereochemical integrity of the (R)-diamine is directly transferred to the final (R)-Pramipexole product. Therefore, the quality and enantiomeric purity of the intermediate are of utmost importance in ensuring the efficacy and safety of the final drug.

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound stands as a testament to the importance of chiral intermediates in modern medicinal chemistry. Its synthesis, particularly the crucial chiral resolution step, requires a deep understanding of stereochemistry and crystallization principles. The analytical methods used to characterize this compound ensure its suitability for the synthesis of life-changing medicines. This guide has provided a detailed technical overview intended to equip researchers and drug development professionals with the necessary knowledge to handle, analyze, and utilize this key chiral building block effectively and safely. As the pharmaceutical industry continues to advance, the role of such well-characterized and enantiomerically pure intermediates will only become more critical in the quest for safer and more effective therapies.

References

- New Drug Approvals. (2015, October 20). Pramipexole. [Link]

- European Patent Office. (2008, February 7). Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts. (EP 2125761 B1).

- Google Patents. Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts. (EP2125761B1).

- ResearchGate.

- MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

- Google Patents. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (WO2004041797A1).

- ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

- Wikipedia. Chiral resolution. [Link]

- Wiley. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]

- ChemEurope.com. Chiral resolution. [Link]

- Phenomenex.

- EPO. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (EP1562921B1).

- PubChem. (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. [Link]

- PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. [Link]

- EPO. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (6R)

Sources

- 1. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. EP1562921B1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine: A Key Chiral Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (CAS Number: 106092-11-9), a pivotal chiral intermediate in the pharmaceutical industry. With full editorial control, this document eschews a rigid template to deliver a narrative tailored to researchers, scientists, and drug development professionals. We delve into the compound's critical role in the synthesis of neurologically active agents, particularly Dexpramipexole, by exploring its physicochemical properties, stereospecific synthesis, and robust analytical characterization methods. This guide is grounded in scientific integrity, offering field-proven insights and causality behind experimental choices. All protocols are designed as self-validating systems, supported by authoritative citations to ensure technical accuracy and trustworthiness.

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of neuropharmacology, the development of enantiomerically pure drugs is paramount. The stereochemistry of a molecule can dictate its efficacy, safety, and mechanism of action. This compound, a structurally unique diamine, serves as a quintessential example of a high-value chiral building block.[1] Its primary significance lies in its role as the direct precursor to (R)-Pramipexole, also known as Dexpramipexole.[2]

While its enantiomer, (S)-Pramipexole (Pramipexole), is a well-established dopamine D2/D3 receptor agonist for treating Parkinson's disease, Dexpramipexole has been investigated for distinct neuroprotective mechanisms independent of the dopaminergic system.[1] These investigations have explored its potential in treating conditions like amyotrophic lateral sclerosis (ALS) and eosinophil-associated disorders, highlighting the critical importance of accessing the (R)-enantiomer of the diamine precursor with high optical purity.[1] This guide provides the foundational knowledge required to synthesize, purify, and analyze this crucial intermediate.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is essential for its handling, reaction optimization, and analytical development.

The molecule features a fused ring system consisting of a thiazole ring and a saturated cyclohexane ring. The chirality arises from the stereocenter at the C6 position of the tetrahydro-benzothiazole core, where an amino group is attached.[1]

| Property | Value | Source(s) |

| CAS Number | 106092-11-9 | [1] |

| Molecular Formula | C₇H₁₁N₃S | [1] |

| Molecular Weight | 169.25 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 228-230 °C | [1] |

| Boiling Point (Predicted) | 359.0 ± 42.0 °C | [1] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [1] |

| Specific Optical Rotation [α]D | Expected to be positive. The (S)-enantiomer is reported as -94.0 to -98.0 deg (c=1, MeOH). The (R)-enantiomer will have the same magnitude with a positive sign. |

Synthesis and Chiral Resolution: Securing Enantiomeric Purity

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective resolution of a racemic intermediate. The most common and industrially relevant approach involves the synthesis of the racemic diamine followed by classical resolution using a chiral acid.

Workflow for Synthesis and Resolution

The overall strategy involves the construction of the racemic core followed by diastereomeric salt formation to separate the enantiomers.

Caption: Synthetic and chiral resolution workflow.

Experimental Protocol: Synthesis of Racemic 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This protocol is adapted from established patent literature and provides a robust method for producing the racemic starting material for resolution.[3][4]

Step 1: Bromination of 4-Acetamido-cyclohexanone

-

Dissolve 4-acetamido-cyclohexanone (1 equivalent) in water.

-

Slowly add bromine (1 equivalent) to the solution at a controlled temperature (e.g., 10-15 °C) with vigorous stirring.

-

Continue stirring until the reaction is complete (monitored by TLC or HPLC). The product, 2-bromo-4-acetamido-cyclohexanone, is typically used directly in the next step without isolation.

Causality Insight: Performing the bromination in water is a greener and safer alternative to the traditional use of glacial acetic acid, reducing corrosive waste. The α-bromination is a key step to facilitate the subsequent cyclization with thiourea.

Step 2: Hantzsch Thiazole Synthesis

-

To the aqueous solution from Step 1, add thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for several hours.

-

Upon reaction completion, the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole is formed.

Step 3: Hydrolysis to Racemic Diamine

-

Without isolating the intermediate from Step 2, add an aqueous solution of hydrobromic acid (HBr, 48%).

-

Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis of the acetyl protecting group.

-

Cool the reaction mixture to approximately 10-15 °C.

-

Neutralize the mixture by slowly adding a base (e.g., concentrated NaOH solution) until the pH is strongly alkaline (pH > 12), causing the free base of the racemic diamine to precipitate.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Trustworthiness through Self-Validation: This "one-pot" approach from the bromo-ketone to the final diamine improves process efficiency and reduces handling of intermediates. The final product's identity and purity should be confirmed by melting point and chromatographic analysis before proceeding to the critical resolution step.

Experimental Protocol: Chiral Resolution to Obtain (R)-Enantiomer

This protocol outlines the classical resolution of the racemic diamine using D-(-)-tartaric acid. The principle relies on the differential solubility of the two diastereomeric salts formed.[5][6]

Step 1: Diastereomeric Salt Formation

-

In a suitable reaction vessel, dissolve the racemic diamine (1 equivalent) in a minimal amount of a hot solvent. Methanol or aqueous methanol is a common choice.

-

In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 equivalents) in the same hot solvent.

-

Slowly add the tartaric acid solution to the diamine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can enhance crystal formation.

Causality Insight: The choice of solvent is critical. It must be one in which the racemic starting material is soluble at elevated temperatures, but one of the diastereomeric salts has significantly lower solubility upon cooling. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the first crop of crystals.

Step 2: Fractional Crystallization

-

Isolate the precipitated crystals (the less soluble diastereomeric salt, expected to be the ((R)-Diamine)-(D-Tartrate) salt) by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

The mother liquor, now enriched in the ((S)-Diamine)-(D-Tartrate) salt, can be set aside for potential recovery of the S-enantiomer.

-

The optical purity of the isolated salt can be improved by recrystallization from the same solvent system if necessary.

Step 3: Liberation of the (R)-Diamine Free Base

-

Dissolve the isolated diastereomeric salt in water.

-

Add a strong base (e.g., 2M NaOH solution) until the pH is > 12 to deprotonate the amine and break the salt.

-

The (R)-diamine free base will precipitate or can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

If extracted, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.

-

Confirm the high enantiomeric excess (e.e.) of the final product using chiral HPLC.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound.

Spectroscopic Analysis

While comprehensive spectral data is not widely published in peer-reviewed literature, typical characterization would include the following. Reference spectra can often be obtained from commercial suppliers.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the thiazole ring, aliphatic protons of the tetrahydro ring system (appearing as complex multiplets), and broad signals for the amine protons (NH₂).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include carbons of the thiazole ring (with the carbon between the N and S atoms appearing at a characteristic downfield shift), and four distinct signals for the sp³ hybridized carbons of the tetrahydro ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 170.2.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine groups (typically two bands in the 3100-3400 cm⁻¹ region), C-H stretching for the aliphatic ring, and C=N stretching associated with the thiazole ring.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is the most critical quality control step. This method is adapted from validated protocols for the downstream product, Pramipexole, and represents a robust starting point for the analysis of the diamine intermediate.[8][9]

Workflow for Chiral HPLC Analysis

Caption: Chiral HPLC analysis workflow.

Chromatographic Conditions:

-

Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly recommended. Columns like Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives) are excellent starting points.

-

Mobile Phase: A normal-phase solvent system is typically effective. A mixture of n-Hexane, Ethanol, and a basic modifier like Diethylamine (DEA) is common. A starting ratio could be n-Hexane:Ethanol:DEA (70:30:0.1, v/v/v) .

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 263 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a standard solution of the racemic diamine and a sample solution of the resolved (R)-diamine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to establish that the resolution is adequate (baseline separation is ideal).

-

Inject the resolved (R)-diamine sample.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Self-Validating System: The method is validated by first demonstrating successful separation of the racemic mixture. The analysis of the resolved sample is only considered valid if the system suitability parameters (e.g., resolution factor, tailing factor) for the racemate run are within acceptable limits.

Mechanism of Action of Downstream Therapeutics: Contextualizing the Intermediate's Role

The utility of this compound is defined by the biological activity of the molecules it is used to create. The divergent mechanisms of its enantiomeric downstream products, Pramipexole and Dexpramipexole, underscore the importance of stereochemical control.

(S)-Pramipexole: A Dopamine D2/D3 Receptor Agonist

(S)-Pramipexole, synthesized from the (S)-diamine, acts as a potent agonist at dopamine D2 and particularly D3 receptors in the brain. These are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the dopaminergic system helps to alleviate the motor symptoms of Parkinson's disease.

Caption: (S)-Pramipexole signaling pathway.

(R)-Pramipexole (Dexpramipexole): A Mitochondrial Bioenergetics Modulator

In stark contrast, Dexpramipexole, derived from the (R)-diamine, has a much lower affinity for dopamine receptors. Its neuroprotective effects are believed to stem from its ability to improve mitochondrial function. Evidence suggests it may directly interact with components of the electron transport chain or the F1Fo-ATP synthase, inhibiting the mitochondrial permeability transition pore (mPTP).[2] By preventing aberrant pore opening, Dexpramipexole helps maintain the mitochondrial membrane potential, reduces oxidative stress (ROS production), and prevents the release of pro-apoptotic factors like cytochrome c, thereby enhancing neuronal survival.

Caption: Proposed mitochondrial mechanism of Dexpramipexole.

Conclusion

This compound is more than a mere synthetic precursor; it is the chiral key that unlocks access to molecules with highly specific and potentially disease-modifying therapeutic activities. A thorough understanding of its synthesis, the nuances of its chiral resolution, and the methods for its definitive characterization are indispensable for any research or development program in this area. By providing a logical, in-depth framework supported by detailed protocols and mechanistic insights, this guide serves as a critical resource for scientists working to advance the development of novel neurotherapeutics.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). (+)-(6R)

- Teijin Pharma Limited. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. U.S.

- Cipla Limited. (2008). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE.

- Wikipedia. Chiral resolution. [Link]

- Srinubabu, G., Rao, J. V., & Kumar, K. K. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.

- PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

- Xi'an Mellon Chemical Technology Co.,Ltd. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9. [Link]

- ResearchGate.

- The Royal Society of Chemistry. (2011).

- ChemEurope.com. Chiral resolution. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Drug Compounds Using (+)-Di-p-toluoyl-D-tartaric Acid.

- Global Research Online. (2011).

- Phenomenex Inc.

- PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-.

- Chemsrc. 4,5,6,7-TETRAHYDRO-2,6-BENZOTHIAZOLE DIAMINE. [Link]

- G. S. Kumar, et al. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis.

- Research Journal of Pharmacy and Technology. (2018).

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine [lgcstandards.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. 106092-11-9|this compound|BLD Pharm [bldpharm.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

A Comprehensive Technical Guide to the Synthesis of (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Strategic Importance

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine is a chiral diamine that serves as a critical building block in medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of various pharmacologically active molecules, most notably derivatives targeting dopamine receptors.[1][2] The enantiomeric purity of this compound is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often specific to a single stereoisomer. For instance, the (S)-enantiomer of this diamine is the precursor to Pramipexole, a potent dopamine D2/D3 receptor agonist used to treat Parkinson's disease and restless legs syndrome.[2][3][4] The (R)-enantiomer, while less common in approved therapeutics, is invaluable for structure-activity relationship (SAR) studies, serving as a stereochemical control and a building block for developing novel chemical entities.

This guide provides an in-depth examination of a robust and widely documented synthetic pathway to produce the racemic diamine, followed by a discussion of the principles and a general protocol for its chiral resolution to obtain the desired (R)-enantiomer.

Section 2: Synthetic Pathway Design & Rationale

The chosen synthetic strategy is a multi-step process that efficiently constructs the tetrahydrobenzothiazole core from commercially available starting materials.[2] The logic of the pathway is to first build the racemic heterocyclic scaffold and then resolve the enantiomers at a late stage. This approach is often more cost-effective and scalable than attempting an asymmetric synthesis from the outset.

The overall workflow can be visualized as follows:

Sources

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (Dexpramipexole): A Technical Guide to Its Dopamine-Independent Neuroprotective Mechanisms

Prepared by: Gemini, Senior Application Scientist

Executive Summary & Introduction

(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine, more commonly known as Dexpramipexole, is the (R)-enantiomer of pramipexole. While its stereoisomer, (S)-pramipexole, is a potent dopamine D2/D3 receptor agonist widely used in the management of Parkinson's disease and Restless Legs Syndrome, Dexpramipexole is distinguished by its near-complete lack of dopaminergic activity.[1][2][3] This critical difference has shifted its therapeutic focus away from symptomatic motor control and towards a more fundamental, disease-modifying role centered on neuroprotection.

This guide delineates the core mechanism of action of Dexpramipexole, which is independent of dopamine receptor stimulation.[3] We will explore the compelling body of evidence positioning mitochondria as the primary subcellular target of Dexpramipexole. Its therapeutic potential stems from its ability to preserve mitochondrial integrity and function, primarily through two synergistic actions: the direct inhibition of the mitochondrial permeability transition pore (mPTP) and the potent scavenging of mitochondrial reactive oxygen species (ROS).[4][5] These actions collectively interrupt key pathways of apoptosis and cellular damage implicated in a range of neurodegenerative disorders, including amyotrophic lateral sclerosis (ALS).[4][5][6] This document provides researchers and drug development professionals with a detailed overview of these mechanisms, supported by validated experimental protocols to facilitate further investigation.

Enantiomeric Specificity: A Departure from Dopaminergic Activity

The pharmacological divergence of the pramipexole enantiomers is stark and is the foundation of Dexpramipexole's unique therapeutic profile. (S)-Pramipexole's efficacy in Parkinson's disease is directly attributable to its high-affinity binding to and activation of D2 and, particularly, D3 dopamine receptors.[7][8] In stark contrast, Dexpramipexole (the R-enantiomer) exhibits a profoundly lower affinity for these receptors.[3][6]

This lack of significant dopaminergic agonism is not a liability but a strategic advantage. It allows Dexpramipexole to be administered at substantially higher doses than (S)-pramipexole, enabling the achievement of plasma and central nervous system concentrations sufficient for robust neuroprotective effects without inducing dose-limiting dopaminergic side effects such as orthostatic hypotension or hallucinations.[6]

| Enantiomer | Common Name | Primary Mechanism | Dopamine D3 Receptor Affinity (Ki) | Dopamine D2 Receptor Affinity (Ki) | Therapeutic Indication |

| (S)-enantiomer | Pramipexole | Dopamine D2/D3 Agonist | ~0.5 nM[1][7] | ~3.9 nM[1][7] | Parkinson's Disease, RLS[8] |

| (R)-enantiomer | Dexpramipexole | Mitochondrial Modulator | Significantly lower than (S)-enantiomer[6] | Significantly lower than (S)-enantiomer[6] | Investigational for Neurodegenerative and Eosinophil-Associated Diseases[2][5] |

Core Mechanism: Mitochondria as the Primary Target

The neuroprotective properties of both pramipexole enantiomers are now understood to converge on the mitochondrion, the central hub for cellular energy production, redox signaling, and apoptosis.[4][9] Dexpramipexole, as a lipophilic cation, is believed to accumulate within mitochondria, driven by the organelle's strong negative membrane potential. This localization concentrates its activity at the site where oxidative stress and apoptotic signaling often originate.[5]

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific, high-conductance channel complex in the inner mitochondrial membrane. Under conditions of high oxidative stress and calcium overload—hallmarks of neurodegenerative pathology—the pore undergoes a conformational change and opens.[10] This event is catastrophic for the cell, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, massive mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering cell death.[11]

Dexpramipexole has been shown to directly inhibit the opening of the mPTP.[5] By stabilizing the pore in its closed conformation, it prevents the downstream consequences of its activation. This is a pivotal mechanism of its neuroprotective effect.

-

Causality: By preventing mPTP opening, Dexpramipexole preserves the mitochondrial membrane potential, sustains ATP synthesis, and blocks the release of apoptotic initiators, thereby averting the execution of the mitochondrial pathway of apoptosis.[11]

Caption: Dexpramipexole inhibits the mPTP, blocking the apoptotic cascade.

Attenuation of Mitochondrial Oxidative Stress

Mitochondria are the primary source of endogenous reactive oxygen species (ROS), which are byproducts of cellular respiration. In neurodegenerative diseases, mitochondrial dysfunction leads to excessive ROS production, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[4]

Studies using neuronal cell models demonstrate that both (R)- and (S)-pramipexole are equipotent in preventing mitochondrial ROS generation, further confirming that this crucial antioxidant activity is independent of dopamine receptor binding.[3][9] Dexpramipexole acts as a powerful scavenger of these harmful radicals directly within the mitochondrion.

-

Causality: By reducing the mitochondrial ROS burden, Dexpramipexole protects essential cellular components from oxidative damage and lessens a primary trigger for mPTP opening, creating a synergistic neuroprotective effect.[9]

Experimental Protocols for Mechanistic Elucidation

To validate the core mechanisms of Dexpramipexole, specific, reproducible assays are required. The following protocols represent foundational, field-proven methodologies for assessing its effects on mitochondrial function.

Protocol: Assessing mPTP Inhibition via Mitochondrial Swelling Assay

This assay provides a direct functional measure of mPTP opening. Isolated mitochondria will swell when the pore opens, which can be measured as a decrease in light absorbance.

Objective: To determine if Dexpramipexole can prevent calcium-induced mitochondrial swelling.

Methodology:

-

Mitochondrial Isolation: Isolate fresh mitochondria from a relevant tissue (e.g., rat liver or brain) or cultured cells using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

-

Preparation: Resuspend the final mitochondrial pellet in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4) to a final protein concentration of 0.4-0.5 mg/mL.

-

Assay Setup:

-

Aliquot 1 mL of the mitochondrial suspension into cuvettes for a spectrophotometer or 200 µL into wells of a 96-well clear-bottom plate for a plate reader.

-

Add Dexpramipexole to the treatment cuvettes/wells at desired final concentrations (e.g., 1 µM - 50 µM). Add vehicle control (e.g., buffer or DMSO) to control wells.

-

Incubate for 5 minutes at room temperature.

-

-

Initiation and Measurement:

-

Place the cuvette/plate in the spectrophotometer/plate reader and set the wavelength to 540 nm.

-

Establish a baseline reading for 1-2 minutes.

-

Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 200 µM final concentration) to all wells except the negative control.[10]

-

Immediately begin kinetic readings, recording the absorbance at 540 nm every 30-60 seconds for 10-15 minutes.[10]

-

-

Data Analysis: A decrease in absorbance signifies mitochondrial swelling. Plot absorbance (A540) versus time. Compare the rate and extent of absorbance decrease in Dexpramipexole-treated samples to the calcium-only control. A slower, less pronounced decrease indicates inhibition of mPTP opening.

Caption: Workflow for the mitochondrial swelling assay to test mPTP inhibition.

Protocol: Quantifying Mitochondrial ROS Production

This protocol uses the fluorescent probe CM-H₂DCFDA to measure changes in intracellular ROS levels in response to an oxidative challenge, with and without Dexpramipexole.

Objective: To determine if Dexpramipexole can scavenge or prevent the production of ROS in live cells.

Methodology:

-

Cell Culture: Seed neuronal cells (e.g., SH-SY5Y) onto a 96-well, black, clear-bottom imaging plate and culture until they reach ~80% confluency.[9]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing Dexpramipexole at desired concentrations or vehicle control. Incubate for 1-2 hours at 37°C.

-

Probe Loading:

-

Prepare a loading solution of 5 µM CM-H₂DCFDA in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Remove the pre-treatment medium, wash cells once with buffer, and add 100 µL of the CM-H₂DCFDA loading solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.[12]

-

-

Oxidative Challenge & Imaging:

-

Wash the cells twice with imaging buffer to remove excess probe.

-

Add back the imaging buffer. For treatment groups, this buffer should again contain the respective concentrations of Dexpramipexole.

-

Place the plate in a high-content imaging system or fluorescence microscope equipped with a 37°C environmental chamber.

-

Acquire baseline fluorescence images (Excitation/Emission: ~495/520 nm).

-

Induce oxidative stress by adding a known ROS generator (e.g., H₂O₂ to 100 µM or rotenone to 1 µM) to the wells.

-

Immediately begin time-lapse imaging, capturing images every 2-5 minutes for 1 hour.

-

-

Data Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell or per well over time. Plot the change in fluorescence intensity (ΔF/F₀) against time. A significant reduction in the fluorescence increase in Dexpramipexole-treated cells compared to the challenged control indicates ROS scavenging/prevention.[13]

Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)

This assay uses a potentiometric dye like Tetramethylrhodamine, Methyl Ester (TMRM) and flow cytometry to quantify changes in ΔΨm. In healthy cells with a high ΔΨm, the cationic TMRM dye accumulates in the mitochondria, yielding a bright red fluorescence. Depolarization prevents this accumulation, reducing the signal.

Objective: To quantify the ability of Dexpramipexole to preserve ΔΨm during cellular stress.

Methodology:

-

Cell Culture and Treatment: Culture cells in suspension or in plates (to be harvested later). Treat cells with an agent known to cause mitochondrial depolarization (e.g., the protonophore FCCP as a positive control, or a relevant toxin) with and without pre-incubation with Dexpramipexole.

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the cells directly on a flow cytometer without washing (if using TMRM in non-quenching mode).

-

Excite the dye using a 488 nm or 561 nm laser and collect the emission signal in the appropriate red channel (e.g., PE or PE-Texas Red, ~575 nm).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live cell population using forward and side scatter plots.

-

Generate a histogram of TMRM fluorescence intensity for each sample.

-

Compare the geometric mean fluorescence intensity (MFI) of the Dexpramipexole-treated population to the stressed (toxin-only) and healthy (vehicle-only) controls. Preservation of high TMRM fluorescence in the presence of the stressor indicates stabilization of ΔΨm.

-

Summary & Future Directions

The mechanism of action of this compound (Dexpramipexole) represents a paradigm shift from its dopaminergic stereoisomer. Its neuroprotective capacity is fundamentally rooted in its ability to maintain mitochondrial health under conditions of pathological stress.

| Mechanistic Aspect | Key Action of Dexpramipexole | Consequence |

| Dopamine Receptors | Negligible binding/activation | Avoids dopaminergic side effects; allows for higher dosing. |

| Mitochondrial Permeability | Inhibits opening of the mPTP | Prevents ΔΨm collapse and release of apoptotic factors. |

| Oxidative Stress | Scavenges mitochondrial ROS | Reduces oxidative damage to critical cellular components. |

| Cellular Viability | Prevents apoptotic cascade | Promotes neuronal survival. |

While the initial Phase III trial in ALS did not meet its primary endpoint, the compound's potent, well-tolerated effects on mitochondrial function and its more recently discovered impact on eosinophil maturation continue to make it a subject of intense research.[2][15] Future investigations should focus on identifying patient populations or disease states where mitochondrial dysfunction is a primary and early pathological driver. Furthermore, exploring its potential in combination therapies, where its cytoprotective effects could synergize with other targeted agents, remains a promising avenue for drug development.

References

- Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole. (n.d.). PubMed Central. [Link]

- Ishibashi, K., Ishii, K., Oda, K., Mizusawa, H., & Ishiwata, K. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PubMed Central. [Link]

- Piercey, M. F., Walker, E. L., Feldpausch, D. L., & Camacho-Ochoa, M. (1996).

- Dexpramipexole. (n.d.). Wikipedia. [Link]

- Dexpramipexole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

- Wang, J., Chu, S. F., Chen, N. H., Zhou, D., & Zhang, J. (2014). Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability. PubMed. [Link]

- Gerlach, M., Schingnitz, G., & Riederer, P. (2003).

- Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. (n.d.). Google.

- Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. (2011). PLOS ONE. [Link]

- Dexpramipexole: a new antieosinophil drug? (2018). Blood. [Link]

- The effects of dexpramipexole in parts 1 and 2 of the study. (a)... (n.d.).

- Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke. (2019).

- Wieckowski, M. R., Michalik, A., & Szewczyk, A. (2017). Cellular Redox Profiling Using High-content Microscopy. PubMed Central. [Link]

- Mitochondrial ROS Analysis. (2025). protocols.io. [Link]

- Can anyone help me understand this ROS protocol using CM-H2DCFDA dye? (2020).

- Mierau, J., & Langer, C. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. PubMed. [Link]

- Gu, M., Iravani, M. M., Cooper, J. M., King, D., Jenner, P., & Schapira, A. H. (2010). Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole. PubMed Central. [Link]

- Kim, H., & Kim, Y. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. PubMed Central. [Link]

- Gribkoff, V. K., & Bozik, M. E. (2008). Dexpramipexole, the R(+)

- MitoPT® TMRE & TMRM Assays. (n.d.). ImmunoChemistry Technologies. [Link]

- Wang, Y., Zhang, Y., & He, J. (2015).

- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. [Link]

- TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). (n.d.). Assay Genie. [Link]

- Bhatti, F. U., Mehmood, A., & Khan, M. (2019). Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke. PubMed. [Link]

- Qian, L., & Song, Z. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. PubMed Central. [Link]

- Gu, M., Iravani, M. M., Cooper, J. M., King, D., Jenner, P., & Schapira, A. H. (2010). Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole. PubMed. [Link]

Sources

- 1. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexpramipexole - Wikipedia [en.wikipedia.org]

- 3. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pramipexole prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS Number: 106092-11-9) is a critical building block, notably as an intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its enantiomer, (S)-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine, is a key precursor to Pramipexole, a potent dopamine agonist used in the treatment of Parkinson's disease.[3][4] Given the stereospecific nature of many drug-receptor interactions, the characterization and quality control of the (R)-enantiomer is of significant importance, often as a potential impurity in the synthesis of the (S)-enantiomer of related active pharmaceutical ingredients.

This guide will provide a comprehensive overview of the expected spectroscopic signature of this molecule. While publicly available, peer-reviewed spectra for this specific enantiomer are scarce, this guide will leverage data from its closely related (S)-enantiomer and other structural analogs to provide a robust and scientifically-grounded interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with a molecular formula of C₇H₁₁N₃S and a molecular weight of 169.25 g/mol , presents several key features for spectroscopic analysis.[5] These include a saturated cyclohexane ring, a thiazole ring, and two primary amine groups, one of which is at a chiral center.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a molecule, providing insights into its structure.

Experimental Protocol: Electron Spray Ionization (ESI) Mass Spectrometry

A standard approach for a polar molecule like this would involve dissolving the sample in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation. The solution is then introduced into an ESI-MS instrument. The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation

The expected mass spectrum for this compound would show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of 170.1. The fragmentation pattern will be dictated by the stability of the resulting ions. Key expected fragments would arise from the cleavage of the saturated ring system. The core benzothiazole moiety is relatively stable and would likely be observed in major fragments. For instance, in the mass spectrum of the related compound Pramipexole, a major fragment corresponds to the 2-amino-4,5,6,7-tetrahydrobenzothiazole moiety.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 170.1 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 153.1 | Loss of ammonia from the C6-amine |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This technique requires minimal sample preparation. The spectrum for the analogous (S)-enantiomer is available and provides a reliable reference.[6]

Data Interpretation

The IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of the N-H and C-N bonds of the amine groups, as well as the C=N and C-S bonds of the thiazole ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3100 | N-H stretching | Primary amines (-NH₂) |

| 2950-2850 | C-H stretching | Aliphatic CH₂ and CH |

| ~1640 | N-H bending (scissoring) | Primary amines (-NH₂) |

| ~1560 | C=N stretching | Thiazole ring |

| ~1250 | C-N stretching | Aromatic and aliphatic amines |

| ~700 | C-S stretching | Thiazole ring |

The broadness of the N-H stretching bands is indicative of hydrogen bonding. The spectrum for the (R)-enantiomer is expected to be identical to that of the (S)-enantiomer as IR spectroscopy is an achiral technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton skeleton of a molecule. For a chiral molecule, while the NMR spectra of the two enantiomers in an achiral solvent are identical, NMR can be used to determine enantiomeric purity using chiral shift reagents or chiral solvents.

Experimental Protocol: ¹H and ¹³C NMR

The sample would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).

¹H NMR Data Interpretation

The proton NMR spectrum will show signals corresponding to the protons on the tetrahydrobenzothiazole core. The chemical shifts and coupling patterns will be indicative of their chemical environment and spatial relationships.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ (C2) | ~6.5-7.0 | Broad singlet | 2H |

| -NH₂ (C6) | ~3.0-4.0 | Broad singlet | 2H |

| H-6 | ~3.0-3.5 | Multiplet | 1H |

| H-4, H-7, H-5 | ~1.5-3.0 | Multiplets | 6H |

The protons of the two amine groups are expected to be broad due to quadrupole broadening from the nitrogen atom and chemical exchange. The exact chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Data Interpretation

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environment.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~168 |

| C-8a | ~145 |

| C-4a | ~118 |

| C-6 | ~50 |

| C-4, C-5, C-7 | ~20-35 |

The chemical shifts are predicted based on the analysis of structurally similar compounds. The C-2 carbon, being part of the guanidine-like system in the thiazole ring, is expected to be the most downfield. The chiral carbon, C-6, attached to an amine group, will appear in the aliphatic region.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in pharmaceutical research and development. This guide provides a detailed, albeit predictive, analysis of its MS, IR, and NMR data based on sound scientific principles and comparison with closely related analogs. The provided data and interpretations offer a solid foundation for the identification and quality control of this important chiral intermediate. It is always recommended to confirm these findings with experimental data obtained from a certified reference standard.

References

- (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. PubChem. [Link]

- (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9. Home Sunshine Pharma. [Link]

- Pramipexole - New Drug Approvals. (2018). [Link]

- A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development. (2010). [Link]

- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. PubChem. [Link]

- Identification and characterization of process related impurities in pramipexole dihydrochloride monohydr

Sources

- 1. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 104617-49-4 [chemicalbook.com]

- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | C7H11N3S | CID 16743100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (Pramipexole)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine, commercially known as Pramipexole, is a potent non-ergoline dopamine agonist pivotal in the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. The molecule possesses a single chiral center, leading to two enantiomers: (S)-Pramipexole, the pharmacologically active agent (eutomer), and (R)-Pramipexole, also known as Dexpramipexole (distomer). This guide provides a comprehensive technical examination of the stereochemical nuances of this compound, detailing the profound impact of chirality on its synthesis, analytical separation, and pharmacological activity. We will explore the causality behind synthetic and analytical choices, present validated protocols, and elucidate the stereoselective mechanism of action that defines its clinical utility.

The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the pair of chiral molecules, often exhibit identical physical and chemical properties in an achiral environment, making their separation challenging.[4] However, within the chiral environment of the human body—composed of stereospecific enzymes, receptors, and transporters—enantiomers can and often do exhibit vastly different pharmacological and toxicological profiles. The case of Pramipexole serves as a classic exemplar of stereospecificity, where the therapeutic benefit is almost exclusively associated with one enantiomer.

Caption: A diagram illustrating the concept of chirality with two enantiomers.

Stereochemical Landscape of Pramipexole

Pramipexole's chemical structure is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole.[5] The molecule contains a single stereogenic center at the C6 position of the tetrahydrobenzothiazole ring.[6] This chiral carbon atom gives rise to two distinct, three-dimensional arrangements: the (S)-enantiomer and the (R)-enantiomer.

-

(S)-Pramipexole: The therapeutically active form used for treating Parkinson's disease.

-

(R)-Pramipexole (Dexpramipexole): An enantiomer with significantly lower affinity for dopamine receptors, which has been investigated for other indications like amyotrophic lateral sclerosis (ALS).[6][7]

The absolute configuration of these enantiomers dictates their interaction with biological targets. While they share the same molecular formula and connectivity, their spatial arrangement is critically different, leading to a divergence in their pharmacological profiles.

| Property | (S)-Pramipexole | (R)-Pramipexole (Dexpramipexole) | Reference |

| Chemical Name | (6S)-N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | (6R)-N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [8] |

| Primary Activity | Potent Dopamine D2/D3 Receptor Agonist | Very low affinity for Dopamine receptors | [7][9] |

| Clinical Use | Parkinson's Disease, Restless Legs Syndrome | Investigated for ALS, Eosinophil-associated disorders | [2][7] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | [8] |

Synthesis and Chiral Resolution: Isolating the Eutomer

The production of enantiomerically pure (S)-Pramipexole is a critical challenge in its manufacturing.[10] Syntheses often result in a racemic mixture (a 50:50 mixture of both enantiomers), which must then be separated—a process known as chiral resolution. While modern asymmetric synthesis routes are being developed, classical resolution via diastereomeric salt formation remains a robust and widely understood method.[11]

Causality of the Method: This technique relies on reacting the racemic amine base of Pramipexole with a chiral resolving agent, such as L-(+)-tartaric acid. This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), which allows for their separation by fractional crystallization.[12]

Caption: Workflow for the synthesis and chiral resolution of Pramipexole.

Protocol: Classical Resolution of Racemic Pramipexole

This protocol is a representative example and must be adapted and optimized for scale and specific laboratory conditions.

-

Preparation of Racemate: Synthesize racemic 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole via established synthetic routes.

-

Dissolution: Dissolve the racemic Pramipexole base in a suitable solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: Add an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent to the Pramipexole solution.

-

Crystallization: Stir the solution. The diastereomeric salt of (S)-Pramipexole with L-tartaric acid will be less soluble and begin to precipitate out of the solution. The process can be aided by controlled cooling.

-

Isolation: Filter the precipitated crystals and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble (R)-Pramipexole salt.

-

Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched (S)-Pramipexole free base.

-

Extraction: Extract the (S)-Pramipexole base into an organic solvent (e.g., dichloromethane).

-

Purity Confirmation: Dry and evaporate the solvent. The enantiomeric excess (e.e.) of the product must be confirmed using a validated chiral analytical method (see Section 4).

-

Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, one or more recrystallizations of the diastereomeric salt (Step 5) may be required.

Analytical Techniques for Enantiomeric Discrimination

Quantifying the enantiomeric purity of Pramipexole is a regulatory requirement and crucial for ensuring safety and efficacy. Standard chromatographic techniques like reversed-phase HPLC cannot distinguish between enantiomers. Therefore, chiral chromatography is the method of choice.

Causality of the Method: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a Chiral Stationary Phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven highly effective for separating Pramipexole enantiomers.[13]

Protocol: Validated Chiral HPLC Method for Pramipexole Enantiomers

This protocol is based on established and validated methods for the separation of Pramipexole enantiomers.[7][14][15]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).[14][15] This column contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of approximately 70:30:0.1 (v/v/v).[14]

-

Expert Insight: The n-hexane/ethanol provides the primary separation medium (normal phase). The small amount of DEA, a basic modifier, is critical. It interacts with acidic sites on the silica gel support of the CSP, reducing peak tailing and dramatically improving chromatographic efficiency and resolution between the basic amine enantiomers.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient (e.g., 25°C).

-

Detection: UV at 260 nm.[13]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Injection Volume: 20 µL.

-

Self-Validation/System Suitability:

-

Resolution: Inject a sample of racemic Pramipexole. The resolution factor (Rs) between the (R)- and (S)-enantiomer peaks should be not less than 8, ensuring baseline separation.[14]

-

Limit of Quantification (LOQ): The method must be validated to accurately quantify the (R)-enantiomer at very low levels (e.g., 900 ng/mL) to confirm the purity of the (S)-Pramipexole API.[14]

-

The Pharmacological Divide: Stereoselective Receptor Binding

The therapeutic effects of Pramipexole stem from its action as a potent dopamine agonist, with high affinity for the D2 and particularly the D3 subtypes of dopamine receptors in the brain.[1][16][17] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a dopamine deficiency; Pramipexole directly stimulates the remaining dopamine receptors, compensating for this loss.[16]

This interaction is highly stereoselective. The (S)-enantiomer possesses high affinity for D2 and D3 receptors, acting as a full agonist to elicit a therapeutic response.[17][18] In stark contrast, the (R)-enantiomer, Dexpramipexole, has a significantly lower affinity for these same receptors.[7] This difference is the cornerstone of Pramipexole's clinical profile. The therapeutic dose is based on the activity of the (S)-enantiomer, and the presence of the (R)-enantiomer would represent an impurity with a different, non-dopaminergic pharmacological profile. Interestingly, both enantiomers have been shown to possess antioxidant properties independent of dopamine receptor stimulation.[9]

Caption: Differential binding of Pramipexole enantiomers to the Dopamine D3 receptor.

Conclusion

The stereochemistry of 4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine is not an academic footnote but the central principle defining its identity as the drug Pramipexole. The single chiral center at C6 gives rise to two enantiomers with dramatically different pharmacological destinies. The (S)-enantiomer is a potent dopamine agonist, providing significant relief for patients with Parkinson's disease and RLS, while the (R)-enantiomer is largely inactive at these receptors. This profound difference necessitates rigorous control throughout the manufacturing process, from stereoselective synthesis or classical resolution to final validation with highly specific chiral analytical methods. For researchers and drug developers, the case of Pramipexole underscores the critical importance of understanding and controlling stereochemistry to ensure the safety, quality, and efficacy of chiral pharmaceuticals.

References

- Z. Guo, et al. (n.d.). OPTIMIZATION OF CHIRAL SEPARATION OF PRAMIPEXOLE ON VARIOUS POLISACCHARIDE STATIONARY PHASES. Acta Poloniae Pharmaceutica. URL

- Patsnap Synapse. (2024). What is the mechanism of Pramipexole Dihydrochloride?.

- D. B. Pathare, et al. (2006).

- Dr.Oracle. (2025). What is pramipexole (dopamine agonist) used for?. Dr.Oracle. URL

- Dr.Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. Dr.Oracle. URL

- S. Rinaldi, et al. (2020). (S)

- S. Rinaldi, et al. (2020). (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates.

- Benchchem. (n.d.).

- Real Life Pharmacology. (2024). Pramipexole (Mirapex) Pharmacology. YouTube. URL

- MedlinePlus. (2022). Pramipexole.

- S. G. G. P. L. N. V. P. T. S. K. A. N. D. (n.d.). Schematic representation of synthesis of pramipexole and formation its related substances.

- Wikipedia. (n.d.). Pramipexole. Wikipedia. URL

- A. A. Ponikvar-Svet, et al. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development. URL

- M. H. Al-Rifai, et al. (2024). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Iraqi Academic Scientific Journals. URL

- D. B. Pathare, et al. (2006). Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate.

- Y. Xu, et al. (2014). Chiral Liquid Chromatography-Tandem Mass Spectrometry Assay to Determine That Dexpramipexole Is Not Converted to Pramipexole in Vivo After Administered in Humans. PubMed. URL

- ResearchGate. (n.d.). Chemical structures of pramipexole enantiomers.

- PubChem. (n.d.). Pramipexole. PubChem. URL

- M. H. Al-Rifai, et al. (n.d.). Chemical structure of pramipexole dihydrochloride monohydrate.

- Benchchem. (n.d.). The Synthesis and Stereochemistry of Dexpramipexole: A Technical Guide. Benchchem. URL

- S. G. G. P. L. N. V. P. T. S. K. A. N. D. (n.d.). Validation of LC method in determining enantiomeric purity of pramipexole using polysaccharide-derived chiral stationary phases under organic-aqueous mode.

- Probes & Drugs. (n.d.). pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N). Probes & Drugs. URL

- G. M. R. Gu, et al. (n.d.). Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole. PubMed Central. URL

- A. A. El-Zaher, et al. (n.d.). Rp-Hplc Method for the Determination of Pramipexole Dihydrochloride in Tablet Dosage Form. Global Journal of Medical Research. URL

- M. K. Srinivasu, et al. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method.

- A. A. Ponikvar-Svet, et al. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development. URL

- PharmaCompass. (n.d.). Pramipexole. PharmaCompass.com. URL

- W. H. Jost. (n.d.). Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease. PMC. URL

- Mayo Clinic. (2025). Pramipexole (oral route). Mayo Clinic. URL

- K. C. P. B. S. (2023). Pramipexole.

- Y. Zhang, et al. (n.d.).

- M. K. Srinivasu, et al. (n.d.). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method.

- Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Quora. URL

Sources

- 1. droracle.ai [droracle.ai]

- 2. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]

- 3. Pramipexole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine (Dexpramipexole)

Foreword: A Tale of Two Enantiomers

In the landscape of neuropharmacology, the story of 4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine is a compelling narrative of stereochemistry dictating therapeutic destiny. While the (S)-enantiomer, Pramipexole, has long been a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome through its potent dopamine agonism, its chiral twin, the (R)-enantiomer, Dexpramipexole, has carved a distinct and equally fascinating path.[1][2] This guide delves into the discovery, history, and scientific intricacies of Dexpramipexole, a molecule that challenges our understanding of neuroprotection and highlights the profound impact of a single chiral center. Initially explored for amyotrophic lateral sclerosis (ALS), its journey has pivoted towards eosinophil-associated disorders, showcasing a pharmacological profile independent of significant dopaminergic activity.[1][3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into the unique properties and potential of this intriguing molecule.

Discovery and Developmental History: A Serendipitous Journey

The story of Dexpramipexole is intrinsically linked to its S-enantiomer, Pramipexole, which was first synthesized and developed by Pharmacia and Upjohn in the late 20th century, gaining FDA approval in 1997 for the treatment of Parkinson's disease.[5] The therapeutic effects of Pramipexole are attributed to its activity as a dopamine agonist, specifically its high affinity for the D2 and D3 dopamine receptors.[6][7]

Dexpramipexole, the (R)-(+)-enantiomer of pramipexole, was initially investigated for its potential neuroprotective properties, a characteristic that was also observed with pramipexole but appeared to be independent of dopamine receptor agonism.[8][9] This led to its exploration as a potential treatment for amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease.[1][9] While a Phase II clinical trial showed some promise in slowing disease progression, a subsequent large-scale Phase III trial (EMPOWER) did not meet its primary efficacy endpoints, leading to the discontinuation of its development for ALS in 2013.[1][10]

However, a serendipitous discovery during the ALS clinical trials opened a new therapeutic avenue for Dexpramipexole. Routine hematology monitoring of trial participants revealed a consistent and significant reduction in peripheral blood eosinophils.[3][11][12] This finding prompted a shift in its clinical development towards eosinophil-associated diseases, such as hypereosinophilic syndrome and, most notably, eosinophilic asthma.[1][3][13][14] Areteia Therapeutics is currently developing Dexpramipexole as a potential first-in-class oral treatment for severe eosinophilic asthma.[1][14]

Pharmacological Profile: Beyond Dopamine Agonism

The defining pharmacological characteristic of Dexpramipexole is its significantly lower affinity for dopamine receptors compared to its (S)-enantiomer, Pramipexole.[2][9] This stereochemical distinction results in a molecule with minimal to no dopamine agonist activity at clinically relevant doses, thereby avoiding the common dopaminergic side effects associated with Pramipexole, such as orthostatic hypotension and hallucinations.[9]

Receptor Binding Affinities